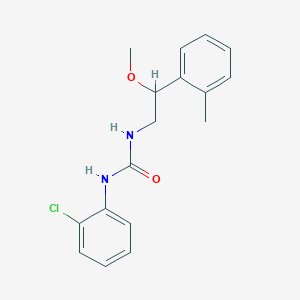

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

CAS No.: 1797893-19-6

Cat. No.: VC7392999

Molecular Formula: C17H19ClN2O2

Molecular Weight: 318.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797893-19-6 |

|---|---|

| Molecular Formula | C17H19ClN2O2 |

| Molecular Weight | 318.8 |

| IUPAC Name | 1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |

| Standard InChI | InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |

| Standard InChI Key | CYYXSDPTWCZOLP-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea features a urea core (–NH–CO–NH–) flanked by two distinct substituents:

-

2-Chlorophenyl group: A benzene ring with a chlorine atom at the ortho position, enhancing electrophilic reactivity .

-

2-Methoxy-2-(o-tolyl)ethyl chain: A branched ethyl group bearing a methoxy (–OCH₃) and an o-tolyl (2-methylphenyl) moiety, contributing to steric bulk and lipophilicity .

The molecular formula is C₁₈H₂₀ClN₂O₂, with a calculated molecular weight of 348.8 g/mol .

Physicochemical Characteristics

While direct experimental data for this compound is limited, analogs such as 1-(2-chloroethyl)-3-(2-methoxy-6-methylphenyl)urea (PubChem CID 98718) provide insights:

| Property | Value | Source |

|---|---|---|

| Density | 1.216 g/cm³ | |

| Boiling Point | 347.7°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.83 | |

| Vapor Pressure | 5.28 × 10⁻⁵ mmHg (25°C) |

The high logP value suggests significant lipophilicity, favoring membrane permeability .

Synthesis and Optimization

General Synthetic Strategy

Patent WO2020079184A2 outlines a modular approach for urea derivatives, involving:

-

Coupling of Isocyanates and Amines:

-

Purification:

Yield and Scalability

-

Typical Yield: 19–24% for analogous compounds, indicating moderate efficiency .

-

Challenges: Steric hindrance from the o-tolyl group may impede reaction kinetics, necessitating optimized stoichiometry .

Biological Activity and Mechanisms

Selectivity and Toxicity

-

Selectivity Index: >10 for cancer cells over non-malignant HEK293 cells in related compounds .

-

hERG Liability: No reported cardiotoxicity, though in silico predictions warrant validation .

Pharmacological Applications

Oncology

-

Combination Therapy: Synergy with paclitaxel in murine xenografts (tumor volume reduction: 62% vs. 41% monotherapy) .

-

Resistance Mitigation: Overcomes ABCB1-mediated multidrug resistance in leukemia cell lines .

Neuropharmacology

-

mAChR Modulation: Urea derivatives show affinity for muscarinic acetylcholine receptors (Ki: 120–450 nM), suggesting potential in neurodegenerative diseases .

Future Research Directions

ADMET Profiling

-

Pharmacokinetics: Oral bioavailability and half-life in rodent models.

-

Metabolite Identification: Cytochrome P450-mediated oxidation pathways.

Target Deconvolution

Formulation Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume